molecular formula C14H10O2 B13953677 9-Formyl-9-hydroxyfluorene

9-Formyl-9-hydroxyfluorene

Cat. No.: B13953677
M. Wt: 210.23 g/mol
InChI Key: UCDNWFAVCKTEIG-UHFFFAOYSA-N
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Description

9-Formyl-9-hydroxyfluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of both a formyl group (-CHO) and a hydroxy group (-OH) attached to the ninth carbon of the fluorene structure. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Formyl-9-hydroxyfluorene typically involves the oxidation of 9-hydroxyfluorene. One common method is the use of oxidizing agents such as chromic acid or polymer-supported chromic acid . The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromic acid, polymer-supported chromic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acid chlorides, and bases.

Major Products:

    Oxidation: 9-Fluorenone derivatives.

    Reduction: 9-Hydroxy-9-methylfluorene.

    Substitution: 9-Alkoxy-9-hydroxyfluorene, 9-Acyl-9-hydroxyfluorene.

Scientific Research Applications

Chemistry: 9-Formyl-9-hydroxyfluorene is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through multiple reaction pathways .

Biology: In biological research, derivatives of this compound are studied for their potential as bioactive molecules. These compounds can interact with biological macromolecules, influencing cellular processes.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Their ability to modulate biological pathways makes them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its chemical properties make it suitable for applications requiring stability and reactivity.

Properties

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

9-hydroxyfluorene-9-carbaldehyde

InChI

InChI=1S/C14H10O2/c15-9-14(16)12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9,16H

InChI Key

UCDNWFAVCKTEIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C=O)O

Origin of Product

United States

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